(E)-2-cyano-N-(3-ethoxypropyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide
Description
(E)-2-cyano-N-(3-ethoxypropyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide is a synthetic enamide derivative characterized by a conjugated α,β-unsaturated cyanoacrylamide core. The (E)-stereochemistry of the double bond is critical for its molecular conformation and intermolecular interactions. Key structural features include:
- Cyano group (CN): Enhances electrophilicity and participates in hydrogen bonding via the nitrile moiety .
- 3-ethoxypropyl chain: A neutral, flexible alkyl-ether substituent that influences solubility and lipophilicity.
- 2,4,5-trimethylphenyl group: A bulky aromatic substituent contributing to steric effects and hydrophobic interactions.
Its design likely prioritizes optimizing binding affinity and metabolic stability through balanced hydrophobicity and electronic effects.
Properties
IUPAC Name |
(E)-2-cyano-N-(3-ethoxypropyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-5-22-8-6-7-20-18(21)17(12-19)11-16-10-14(3)13(2)9-15(16)4/h9-11H,5-8H2,1-4H3,(H,20,21)/b17-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKYWYNDVMNBSD-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=CC1=C(C=C(C(=C1)C)C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCCNC(=O)/C(=C/C1=C(C=C(C(=C1)C)C)C)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(3-ethoxypropyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: The starting materials, such as 2,4,5-trimethylbenzaldehyde and ethyl cyanoacetate, undergo a Knoevenagel condensation reaction to form the α,β-unsaturated nitrile.
Amidation: The nitrile intermediate is then reacted with 3-ethoxypropylamine under appropriate conditions to form the enamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-N-(3-ethoxypropyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The ethoxypropyl group or the trimethylphenyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic effects.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-(3-ethoxypropyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Enamide Derivatives
Key Observations :
- Electron Effects: The cyano group in the target compound and XCT790 introduces electron-withdrawing character, polarizing the double bond. In contrast, the dimethylamino group in the analog from is electron-donating, altering reactivity .
Physicochemical Properties
Table 2: Predicted Physicochemical Properties*
*Calculated using fragment-based methods; experimental validation required.
Key Observations :
- Lipophilicity: The target compound’s logP (3.8) reflects a balance between the hydrophobic trimethylphenyl group and the polar cyano/ethoxy motifs. XCT790’s higher logP (5.2) correlates with its trifluoromethyl and thiadiazole groups, reducing aqueous solubility.
- Solubility: The dimethylamino analog’s basic side chain enhances solubility in physiological conditions, whereas branched alkyl chains (e.g., dipentyl) decrease it .
Hydrogen Bonding and Crystal Packing
The cyano group in the target compound can act as a hydrogen bond acceptor, influencing crystal packing and stability. In contrast, XCT790’s thiadiazole ring participates in π-π stacking, while the dimethylamino analog’s basic nitrogen forms salt bridges in polar environments . Such differences impact formulation and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
